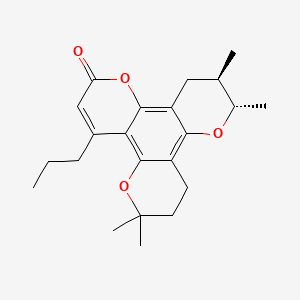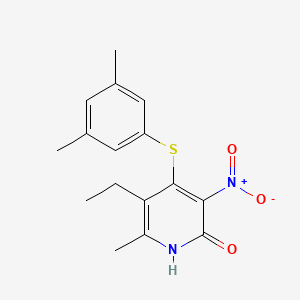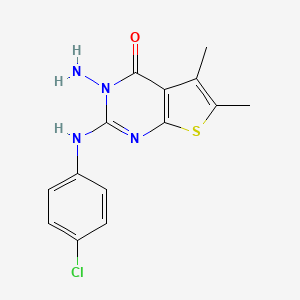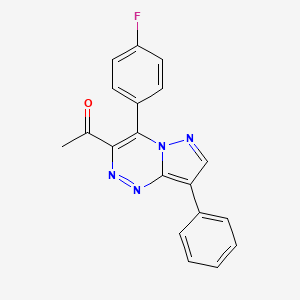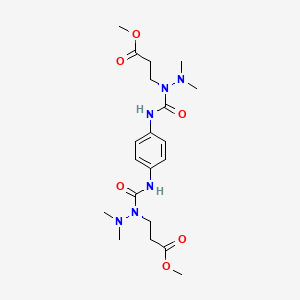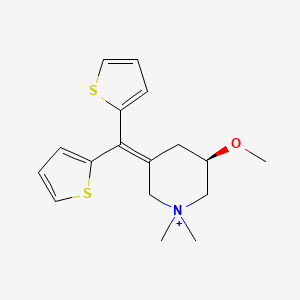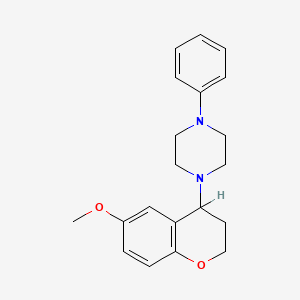
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran ring fused with a piperazine moiety, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihalides.
Coupling of Benzopyran and Piperazine: The final step involves coupling the benzopyran ring with the piperazine moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress and damage.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its biological activity.
1-(6-Methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine: Similar structure but with different substitution patterns.
Uniqueness
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or research tool.
特性
CAS番号 |
81816-71-9 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-17-7-8-20-18(15-17)19(9-14-24-20)22-12-10-21(11-13-22)16-5-3-2-4-6-16/h2-8,15,19H,9-14H2,1H3 |
InChIキー |
UECCDRBDUWJPQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCCC2N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


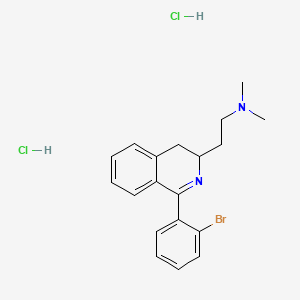
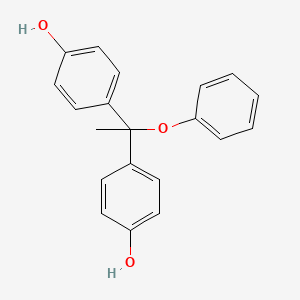



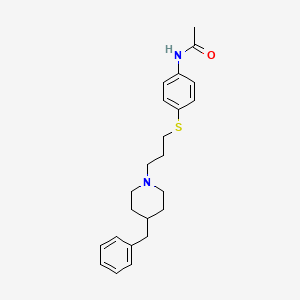
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
